Positional Isomer Differentiation: 2,6-Dimethyl vs. 3,5-Dimethyl Piperidine Substitution
The target compound (CID 18572692) is the 2,6-dimethylpiperidine regioisomer, while its closest cataloged analog (CID 18572693) bears the 3,5-dimethyl substitution pattern. Despite sharing the same molecular formula (C19H27N3O3) and computed 2D descriptors, Canonical SMILES analysis confirms a distinct connectivity: CC1CCCC(N1C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC)C for the 2,6-isomer versus CC1CC(CN(C1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC)C for the 3,5-isomer [1]. This topological difference alters the spatial orientation of the urea linker and piperidine methyl groups, which may affect shape complementarity to protein binding pockets [1].
| Evidence Dimension | Canonical SMILES (connectivity) |
|---|---|
| Target Compound Data | CC1CCCC(N1C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC)C |
| Comparator Or Baseline | CC1CC(CN(C1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC)C (3,5-dimethyl isomer, CID 18572693) |
| Quantified Difference | Topological difference: ortho-dimethyl (2,6) vs. meta-dimethyl (3,5) substitution pattern. |
| Conditions | Computed from deposited chemical structures; no experimental conformational data available. |
Why This Matters
In lead optimization, even subtle steric differences between regioisomers can result in orders-of-magnitude changes in target affinity and selectivity; therefore, procurement must specify the exact regioisomer to ensure experimental reproducibility.
- [1] PubChem Property Table for CID 18572692 and CID 18572693: CanonicalSMILES, IUPACName. National Center for Biotechnology Information. Retrieved 2026-05-09. View Source
